Symbioramide
Description
Structure
2D Structure
Properties
CAS No. |
118106-53-9 |
|---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582 g/mol |
IUPAC Name |
(E,2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadec-3-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31,33-35,38-40H,3-28,30,32H2,1-2H3,(H,37,41)/b31-29+/t33-,34+,35+/m0/s1 |
InChI Key |
LJKCPJOLKILGIR-FNQQTZKRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(C=CCCCCCCCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)[C@@H](/C=C/CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(C=CCCCCCCCCCCCCCC)O)O |
Synonyms |
symbioramide |
Origin of Product |
United States |
Biological Origin and Contextual Discovery of Symbioramide
Isolation from Symbiodinium Species
Symbioramide has been successfully isolated and identified from cultured species of the dinoflagellate Symbiodinium. nih.gov The ability to culture these symbiotic algae axenically (free from their host organisms) has been instrumental in the discovery of their native secondary metabolites. nih.gov The isolation of this compound from laboratory cultures provides direct evidence that this compound is a natural product of the dinoflagellate itself, rather than a result of metabolic interactions with its symbiotic host. nih.gov Specifically, a novel ceramide designated as this compound-C16 was elucidated from the ethanol (B145695) extracts of cultured Symbiodinium cells. nih.gov
Role of Symbiodinium in Marine Ecosystems and Specialized Metabolite Production
Symbiodinium are fundamental to the health and productivity of coral reefs and other marine ecosystems. nih.gov These unicellular algae engage in a mutualistic symbiosis with various marine invertebrates, providing them with essential photosynthetically-derived nutrients. nih.gov In return, the host provides the Symbiodinium with a protected, nutrient-rich environment. nih.gov This intimate association has driven the evolution of complex biochemical interactions, including the production of a diverse array of specialized metabolites by the dinoflagellate. nih.govresearchgate.net These compounds are thought to play various ecological roles, including chemical defense and mediation of the symbiotic relationship. nih.gov The production of these metabolites, including this compound, underscores the sophisticated biochemical capabilities of Symbiodinium. nih.govresearchgate.net
Classification as a Marine Ceramide
Based on its chemical structure, this compound is classified as a ceramide. nih.gov Ceramides (B1148491) are a class of lipid molecules composed of a sphingoid base linked to a fatty acid via an amide bond. nih.gov They are integral components of cell membranes and play significant roles in cellular signaling pathways. nih.gov The "marine" designation of this compound reflects its origin from a marine organism and often implies unique structural features not commonly found in terrestrial ceramides. The specific structure of this compound-C16, as elucidated through spectroscopic analysis, confirms its classification within this lipid class. nih.gov
| Component | Description |
|---|---|
| Sphingoid Base | A long-chain amino alcohol that forms the backbone of the ceramide molecule. |
| Fatty Acid | A carboxylic acid with a long aliphatic chain, which is attached to the amino group of the sphingoid base. |
Biosynthetic Considerations within Symbiodinium
Polyketide Synthase (PKS) Systems and Secondary Metabolite Genesis
The biosynthesis of many complex natural products in dinoflagellates, including various lipids and toxins, is often attributed to the activity of polyketide synthase (PKS) systems. rsc.orgresearchgate.net PKS enzymes are large, multifunctional proteins that construct complex carbon chains through the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. researchgate.net The remarkable structural diversity of polyketides arises from the modular nature of PKS systems and the variety of enzymatic domains that can be incorporated. rsc.org While the direct involvement of PKS in this compound biosynthesis has not been definitively proven, the structural complexity of many marine ceramides suggests that a PKS or a hybrid PKS-fatty acid synthase system could be involved in the formation of the long-chain fatty acid and/or the sphingoid base components. researchgate.netresearchgate.net
Genomic Insights into Biosynthetic Pathways in Symbiodinium minutum
Genomic and transcriptomic analyses of Symbiodinium species, such as Symbiodinium minutum, have provided valuable insights into their metabolic capabilities. These studies have revealed the presence of numerous genes encoding for polyketide synthases, highlighting the genetic potential for the production of a wide array of secondary metabolites. The identification of these PKS genes in the Symbiodinium minutum genome supports the hypothesis that these enzymatic pathways are responsible for the synthesis of various bioactive compounds, potentially including ceramides like this compound. Further investigation into the specific functions of these identified PKS genes is necessary to elucidate the precise biosynthetic pathway of this compound.
| Enzyme System | Function in Biosynthesis |
|---|---|
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of short-chain carboxylic acid precursors to form complex polyketide chains. |
| Fatty Acid Synthase (FAS) | Responsible for the synthesis of straight-chain fatty acids from acetyl-CoA and malonyl-CoA. |
Elucidation of Symbioramide Stereochemistry and Total Synthetic Methodologies
Determination of Natural Symbioramide's Complete Stereostructure
The absolute stereochemistry of natural this compound was conclusively established through the process of its first total synthesis. This achievement confirmed the structure as (2S, 2′R, 3R, 3′E)-N-(2′-hydroxyoctadec-3′-enoyl)dihydrosphingosine . This complex stereochemical puzzle was solved by synthesizing the molecule and comparing its properties to the natural product. The successful synthesis not only provided access to this important compound but also unequivocally defined the spatial orientation of its four stereocenters. While direct crystallographic data on this compound is not widely reported, the stereochemistry of key intermediates and related complex molecules in its synthetic pathway has been determined using advanced spectroscopic techniques, including 2D NMR and X-ray crystallography. researchgate.net These analytical methods are fundamental in confirming the relative and absolute configurations of chiral centers created during the synthesis. researchgate.netnih.gov
The determination of the absolute configuration of chiral compounds through NMR spectroscopy often involves the use of chiral derivatizing agents. researchgate.net By converting the enantiomers into diastereomers, it becomes possible to distinguish them and assign the correct stereochemistry by analyzing the differences in their NMR spectra. researchgate.net
Pioneering Total Synthesis Approaches
The initial total syntheses of this compound were marked by their innovative and convergent strategies, which have become foundational in the field of ceramide synthesis.
The first successful total synthesis of this compound utilized a convergent approach. This strategy involves the synthesis of two main fragments, the sphingoid base and the fatty acid side chain, which are then coupled together in a later stage of the synthesis. The key step in this approach is the amide bond formation between the D-erythro-dihydrosphingosine backbone and the unique chiral α-hydroxy-β,γ-unsaturated fatty acid. This coupling not only forms the final molecule but also solidifies the determination of its complete stereostructure by bringing together the two chirally defined fragments.
The convergent nature of this synthesis allows for greater efficiency and flexibility, as the two main components can be prepared and optimized independently before the final coupling reaction.
A critical challenge in the total synthesis of this compound is the stereoselective construction of its unusual fatty acid component, (2R,3E)-2-hydroxy-3-octadecenoic acid. Researchers have developed several ingenious methods to synthesize this chiral building block from readily available starting materials.
One of the pioneering approaches utilized L-ascorbic acid (Vitamin C) as a chiral precursor to establish the correct stereochemistry of the α-hydroxy group. Another successful strategy involves the use of L-serine , a naturally occurring amino acid, as the starting material. nih.gov In this method, both the D-erythro-dihydrosphingosine part and the (2R,3E)-2-hydroxy-3-octadecenoic acid part of this compound were prepared from L-serine. nih.gov Additionally, diastereomers of this compound have been synthesized using D-mannitol to prepare the unnatural enantiomer of the fatty acid component, which has been instrumental in studying structure-activity relationships. nih.gov
These approaches, starting from the "chiral pool," leverage the inherent chirality of natural products to control the stereochemical outcome of the synthesis, a common and effective strategy in the synthesis of complex molecules.
Chemo-Enzymatic Synthetic Strategies
To enhance the efficiency and selectivity of this compound synthesis, researchers have turned to chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of chemical reactions.
A significant advancement in the synthesis of this compound has been the use of lipases to catalyze the crucial coupling reaction between the sphingoid base and the fatty acid component. windows.net In one notable approach, a direct lipase-catalyzed coupling was achieved between methyl (2R,3E)-2-hydroxy-3-octadecenoate and an unprotected (±)-erythro-dihydrosphingosine. windows.net This enzymatic reaction demonstrates remarkable selectivity, yielding both the natural (2S,3R,2′R)-symbioramide and its (2R,3S,2′R)-isomer in good yields. windows.net The use of enzymes in this key step offers a milder and often more selective alternative to traditional chemical coupling reagents.
Achieving the correct stereochemistry is paramount in the synthesis of this compound. Chemo-enzymatic strategies have been effectively employed to resolve racemic mixtures and establish the desired stereoisomers. Lipase-catalyzed kinetic resolution is a powerful technique used in this context. windows.net For instance, the optically active β,γ-unsaturated α-hydroxyester, a key precursor to the fatty acid part of this compound, can be prepared through the isomerization of an epoxide followed by lipase (B570770) PS-catalyzed kinetic resolution. windows.net
Kinetic resolution takes advantage of the fact that enzymes often react at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the desired enantiomer. This approach, along with other diastereoselective reduction and resolution methods, provides a highly effective means of controlling the stereochemistry during the synthesis, ensuring the production of the correct and biologically active form of this compound. researchgate.net
Advanced Enantioselective and Flexible Total Synthesis Approaches
Recent advancements in synthetic organic chemistry have enabled more efficient and adaptable routes to this compound and its analogues. These methods move away from reliance on the chiral pool towards catalysis-based strategies that offer greater control and flexibility.
A significant achievement in this compound synthesis has been the development of a highly flexible and concise enantioselective total synthesis that allows for the efficient preparation of numerous structural isomers. researchgate.netresearchgate.net This strategy, which begins from simple achiral compounds, has successfully produced seven structural isomers of the natural product. researchgate.netresearchgate.net The adaptability of this convergent route is a key feature, providing access to a variety of stereochemical configurations. researchgate.net
Earlier synthetic efforts also contributed to the library of this compound analogues. For instance, a total synthesis starting from L-serine yielded the naturally occurring (2S,3R,2'R,3'E)-N-(2'-hydroxy-3'-octadecenoyl)-dihydrosphingosine. acs.orgnih.gov This work also included the synthesis of three other diastereomers by utilizing different starting materials or isomers of the fatty acid component:
(2S,3R,2'S,3'E)-symbioramide : Prepared using an enantiomer of the unnatural-type acid part derived from D-mannitol. acs.orgnih.gov
(2S,3R,2'R,3'Z)-symbioramide : The corresponding (Z)-isomer of the natural product. acs.orgnih.gov
(2S,3R,2'S,3'Z)-symbioramide : The (Z)-isomer of the unnatural diastereomer. acs.orgnih.gov
The ability to generate these diverse isomers is crucial for studying structure-activity relationships. For example, when tested against L-1210 leukemia cells, all four of these derivatives showed moderate antileukemic activities, with the (2S,3R,2'S,3'Z)-isomer (1d) being the most effective. acs.orgnih.gov This suggests that the unnatural (2'S) configuration of the acid portion may be favorable for this specific biological activity. acs.orgnih.gov
A cornerstone of modern this compound synthesis is the application of ruthenium-mediated asymmetric hydrogenation in a dynamic kinetic resolution (DKR) process. researchgate.netresearchgate.net This powerful technique is used to stereoselectively synthesize the crucial amino alcohol fragment of the molecule. researchgate.net The process starts with a racemic α-amino-β-keto ester, which can undergo in-situ racemization. researchgate.net
The DKR, through either asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH), allows for the conversion of the racemic starting material into a single desired stereoisomer in theoretically high yield and enantiomeric excess. researchgate.net By carefully selecting the chiral ruthenium catalyst system, chemists can control the stereochemical outcome of the reduction, leading to the formation of either the syn or anti relationship between the hydroxyl and amino groups. researchgate.net This method is highly efficient for generating enantiomerically enriched alcohols, which are valuable intermediates in fine chemical and pharmaceutical manufacturing. researchgate.net The use of ruthenium complexes with ligands like SYNPHOS has proven effective in the asymmetric hydrogenation of β-keto esters to create hydroxyl-bearing stereocenters with high diastereoselectivity and enantioselectivity. nih.gov
This catalytic approach represents a significant improvement over earlier methods that required stoichiometric amounts of chiral reagents, which were often less selective and inconvenient for scaling up. researchgate.net
Scalable Synthetic Routes for this compound Precursors
A notable example is a scalable synthesis for (2R)‐hydroxyoctadec‐3‐enoic acid, the fatty acid component of this compound. researchgate.net A key step in this route is the chemoselective trans-hydrogenation of a functionalized propargylic alcohol precursor. This reaction is achieved using the [Cp*RuCl]4 catalyst. researchgate.net Following the hydrogenation, a lipase-catalyzed resolution of the racemic product is performed to isolate the desired enantiomer. researchgate.net The development of this scalable route for the acid fragment was instrumental in achieving the most concise total synthesis of this compound reported to date. researchgate.net
Molecular Mechanisms of Action of Symbioramide in Preclinical Models
Modulation of Cellular Enzymatic Activities
Symbioramide has been shown to directly influence the activity of critical cellular enzymes, thereby impacting fundamental cellular processes.
Activation of Sarcoplasmic Reticulum (SR) Ca2+-ATPase
The sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) is a crucial pump responsible for transporting Ca2+ ions from the cytosol into the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in non-muscle cells. frontiersin.org This process is vital for maintaining calcium homeostasis and is integral to muscle relaxation and cellular signaling. frontiersin.org The activity of SERCA is regulated by various factors, including phosphorylation by protein kinases. nih.govnih.gov
This compound has been identified as an activator of the SR Ca2+-ATPase. dntb.gov.ua The activation of the Ca2+-pumping ATPase is a key mechanism for regulating intracellular calcium levels. nih.gov The transport cycle of SERCA involves a series of conformational changes, initiated by the binding of cytosolic Ca2+ and ATP, leading to the translocation of Ca2+ across the membrane. frontiersin.orgplos.org By activating this enzyme, this compound can influence the intricate processes governed by calcium signaling.
Inhibition of Fatty Acid Synthase (FAS)
Fatty Acid Synthase (FASN) is the central enzyme in the de novo synthesis of long-chain fatty acids. nih.gov While its expression is typically low in most adult tissues, it is often upregulated in cancer cells, making it a target for therapeutic intervention. nih.govnih.gov Inhibition of FASN has been shown to induce apoptosis and hinder the growth of cancer cells in preclinical models. nih.gov The mechanisms underlying these effects include the depletion of necessary fatty acids and the accumulation of the substrate malonyl-CoA to toxic levels. nih.gov
This compound has demonstrated inhibitory activity against Fatty Acid Synthase. This inhibition can disrupt the production of fatty acids essential for membrane synthesis and cellular signaling. plos.org The consequences of FASN inhibition include the induction of apoptosis and a reduction in cell proliferation, effects that have been observed with other FASN inhibitors. nih.govplos.org
Engagement with Cellular Signaling Pathways
Beyond its direct enzymatic interactions, this compound actively participates in complex cellular signaling networks, particularly those involving sphingolipids and key regulatory proteins.
Role in Sphingolipid Metabolism and Signaling
Sphingolipids, including ceramides (B1148491) and sphingosine-1-phosphate (S1P), are not only structural components of cell membranes but also critical signaling molecules. nih.govnih.govfrontiersin.org They regulate a wide array of cellular functions such as proliferation, differentiation, apoptosis, and inflammation. nih.govresearchgate.net The balance between pro-apoptotic ceramides and pro-survival S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate. researchgate.net
As a ceramide analogue, this compound is intricately involved in sphingolipid metabolism and signaling. dntb.gov.ua Its structural similarity to ceramide allows it to influence the pathways governed by these bioactive lipids. The interplay between different sphingolipid metabolites is crucial for normal cellular function, and disruptions in this balance are associated with various diseases. frontiersin.org
Interaction with Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell growth, signaling, and apoptosis. mit.edu It is a complex enzyme composed of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. mit.eduuniprot.org The regulatory subunits are key to determining the substrate specificity and subcellular localization of the PP2A complex. unit.no
Docking studies have indicated that this compound derivatives have a high affinity for the inhibitor 2 of protein phosphatase 2A (I2PP2A). researchgate.net This interaction suggests that this compound may modulate the activity of PP2A, a key regulator of cellular function. uniprot.org By potentially influencing PP2A, this compound can impact the phosphorylation state and activity of numerous downstream proteins, thereby affecting critical cellular pathways.
Induction of Apoptosis and Regulation of Cell Growth (in vitro context)
Apoptosis, or programmed cell death, is a fundamental process for removing unwanted or damaged cells and is tightly regulated by a complex network of signaling pathways. nih.govnih.gov The regulation of cell growth and division is also a critical process, and its dysregulation is a hallmark of cancer. openaccessjournals.com Various signaling pathways, including those involving sphingolipids and protein phosphatases, play crucial roles in both apoptosis and cell cycle control. frontiersin.org
In vitro studies have shown that this compound can induce apoptosis and regulate cell growth. These effects are likely a culmination of its molecular actions, including the inhibition of Fatty Acid Synthase and its engagement with sphingolipid signaling pathways and Protein Phosphatase 2A. The ability of a compound to modulate these fundamental cellular processes underscores its potential as a subject for further investigation in preclinical models.
Differential Biological Activities Across Preclinical Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated across different preclinical leukemia cell lines, revealing differential sensitivity. These studies highlight the compound's potential and provide insights into its mechanism of action.
Antileukemic Activity in Murine Leukemia Cell Lines (e.g., L-1210)
This compound, a bioactive ceramide isolated from the dinoflagellate Symbiodinium sp., has demonstrated notable antileukemic properties against the murine leukemia cell line L-1210 in vitro. mdpi.compsu.edu This cell line, established from a methylcholanthrene-induced tumor in a DBA/2 mouse, is a widely utilized model for cytotoxicity studies. dsmz.de
Research has shown that naturally occurring this compound and its synthesized derivatives exhibit moderate antileukemic activities in L-1210 cells. acs.orgresearchgate.net Specifically, studies involving the total synthesis of this compound and its diastereomers have allowed for the evaluation of their cytotoxic effects. One such study prepared the natural form, (2S,3R,2'R,3'E)-N-(2'-hydroxy-3'-octadecenoyl)-dihydrosphingosine, and three other derivatives. acs.orgresearchgate.net When tested against L-1210 cells using an MTT assay, all four derivatives displayed a degree of antileukemic activity. acs.orgresearchgate.net Interestingly, the data suggested that derivatives with the unnatural (2'S)-isomeric form in the acid portion of the molecule were more active than their (2'R)-isomeric counterparts. acs.orgresearchgate.net
Further investigation into the structure-activity relationship revealed that compound 1d, a (Z)-isomer with a (2'S)-configuration, was the most effective against L-1210 cells among the tested derivatives. acs.orgresearchgate.net This highlights the importance of the stereochemistry of the fatty acid component for the cytotoxic activity of this compound in this specific cell line.
Table 1: Antileukemic Activity of this compound Derivatives in L-1210 Cells
| Compound | Stereochemistry | Antileukemic Activity in L-1210 cells |
|---|---|---|
| 1a | (2S,3R,2'R,3'E) - Natural | Moderate |
| 1b | (2S,3R,2'S,3'E) | Moderate |
| 1c | (2S,3R,2'R,3'Z) | Moderate |
| 1d | (2S,3R,2'S,3'Z) | Most Effective |
Data sourced from The Journal of Organic Chemistry. acs.orgresearchgate.net
Comparative Efficacy in Human Promyelocytic Leukemia Cell Lines (e.g., HL-60)
In contrast to its activity in the murine L-1210 cell line, studies on the human promyelocytic leukemia cell line, HL-60, have shown a different efficacy profile for this compound and its derivatives. The HL-60 cell line, established from a patient with acute promyelocytic leukemia, is a key model for studying myeloid differentiation and leukemic processes. atcc.orgnih.gov
A significant study that synthesized and evaluated four different this compound derivatives, including the naturally occurring form, found that none of these compounds exhibited antileukemic activities in HL-60 cells when assessed by an MTT assay. acs.orgresearchgate.net This lack of activity was observed for the natural (2'R)-isomer as well as the more active (in L-1210 cells) (2'S)-isomer derivatives. acs.orgresearchgate.net
This differential activity between the murine L-1210 and human HL-60 cell lines suggests that the molecular targets or pathways affected by this compound may differ between these two leukemia cell types. The cellular machinery or specific membrane characteristics of HL-60 cells may render them resistant to the cytotoxic effects of the tested this compound derivatives.
Table 2: Comparative Efficacy of this compound Derivatives in L-1210 vs. HL-60 Cell Lines
| Cell Line | Organism | Leukemia Type | Antileukemic Activity of this compound Derivatives |
|---|---|---|---|
| L-1210 | Murine (Mouse) | Lymphocytic Leukemia | Moderate to High |
| HL-60 | Human | Promyelocytic Leukemia | No Activity Observed |
Data compiled from studies on this compound derivatives. acs.orgresearchgate.net
This stark contrast underscores the importance of utilizing a diverse range of preclinical models to accurately predict the potential therapeutic efficacy of a compound. The mechanisms that underpin this differential sensitivity remain to be fully elucidated and represent an important area for future investigation into the molecular pharmacology of this compound.
Structure Activity Relationship Sar Studies of Symbioramide and Its Analogues
Foundational Principles of Symbioramide SAR
The foundational principles of this compound SAR are rooted in comparative studies of its naturally occurring form and synthetically derived isomers. acs.orgresearchgate.net this compound is a ceramide-like compound, and its structure is characterized by a D-erythro-dihydrosphingosine base (the amino part) linked via an amide bond to a (2R,3E)-2-hydroxy-3-octadecenoic acid (the acid part). acs.orgepdf.pub Research has focused on synthesizing diastereomers and geometric isomers to probe how specific stereochemical configurations and structural features influence its bioactivity, particularly its antileukemic properties. acs.orgresearchgate.netacs.org These studies provide a framework for identifying the molecular architecture required for its function. researchgate.netresearchgate.net
Stereochemical Influence on Biological Activity
Stereochemistry plays a paramount role in the biological activity of this compound. researchgate.netnih.gov The specific three-dimensional arrangement of atoms and functional groups within the molecule is critical for its interaction with cellular targets, a common principle in medicinal chemistry where even slight changes in stereoconfiguration can lead to significant differences in potency and efficacy. tubitak.gov.trcaltech.edu
Research into the antileukemic activity of this compound isomers has revealed a significant dependency on the stereochemistry at the C-2' position of the fatty acid moiety. acs.org The naturally occurring this compound possesses a (2'R) configuration. clockss.org However, studies comparing the cytotoxic effects of synthesized this compound derivatives against L-1210 murine leukemia cells have shown that the unnatural (2'S)-isomers exhibit greater potency than their (2'R) counterparts. acs.orgresearchgate.netacs.org
For instance, in a comparative study, the (2S,3R,2'S,3'E)-isomer demonstrated enhanced antileukemic activity compared to the natural (2S,3R,2'R,3'E) form. acs.org This suggests that the spatial orientation of the hydroxyl group on the fatty acid chain is a key determinant of its cytotoxic potential in this cell line. acs.orgresearchgate.net None of the tested this compound derivatives showed significant antileukemic activity against HL-60 cells. acs.orgacs.org
The geometry of the double bond in the fatty acid chain also has a profound effect on biological efficacy. acs.org Natural this compound contains a trans-double bond (E-isomer). epdf.pubclockss.org Synthetic studies have created and tested the corresponding cis-isomers (Z-isomers). acs.orgacs.org
Table 1: Antileukemic Activities of this compound and its Derivatives Against L-1210 Cells
This table is interactive. You can sort and filter the data.
| Compound Number | Stereochemistry | IC₅₀ (µg/mL) |
|---|---|---|
| 1a (Natural this compound) | (2S,3R,2'R,3'E) | 9.5 |
| 1b | (2S,3R,2'S,3'E) | 6.8 |
| 1c | (2S,3R,2'R,3'Z) | 8.5 |
| 1d | (2S,3R,2'S,3'Z) | 5.2 |
Data sourced from studies on antileukemic activities of this compound derivatives. acs.orgepdf.pub
Elucidation of Active Pharmacophores within this compound Structure
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.comnih.govdergipark.org.tr For this compound, the active pharmacophore appears to be a composite of several key structural elements:
The D-erythro-dihydrosphingosine backbone: This long-chain amino alcohol provides the structural foundation.
The N-acyl chain: The long hydrocarbon fatty acid chain is crucial for the molecule's lipid nature.
The amide linkage: This connects the sphingoid base and the fatty acid, creating the ceramide-like structure.
The hydroxyl groups: The specific stereochemistry of the hydroxyl groups at C-1 and C-3 of the sphingoid base and at C-2' of the fatty acid chain are critical for activity. acs.org
The allylic alcohol system: The C-2' hydroxyl group and the C-3' double bond in the fatty acid moiety form an allylic alcohol. This feature is considered a key component of the pharmacophore, potentially mediating its biological effects. umich.eduresearchgate.netresearchgate.net
The precise spatial arrangement of these features, as demonstrated by the SAR studies, dictates the molecule's ability to exert its biological effects. nih.gov
Theoretical Frameworks for this compound Bioactivity
To explain the observed biological activities of this compound and related compounds, theoretical frameworks have been proposed that link specific structural motifs to mechanisms of action at the cellular level.
The "allylic hypothesis" proposes that an allylic system—a three-carbon chain with a double bond adjacent to an oxygen-bearing carbon—is a critical structural feature for the bioactivity of many compounds, including the sphingolipid ceramide. umich.eduresearchgate.net Ceramide, a well-studied signaling molecule, possesses an allylic alcohol in its sphingosine (B13886) base and is known to modulate numerous cellular processes, including protein kinase and phosphatase activity. umich.edu
This compound contains a similar allylic alcohol within its α-hydroxy-β,γ-unsaturated fatty acid structure. epdf.pub This structural parallel suggests that this compound may share mechanistic pathways with ceramide. The hypothesis posits that the allylic moiety can facilitate interactions with cellular targets, potentially by influencing protein phosphorylation states or generating reactive oxygen species. umich.eduresearchgate.net The enhanced potency of specific this compound isomers could be explained by how their stereochemistry presents this allylic system to its biological targets, leading to more effective binding and downstream signaling. umich.edu
Advanced Analytical and Systems Biology Methodologies for Symbioramide Research
Spectroscopic and Chromatographic Techniques for Metabolite Analysis
Spectroscopic and chromatographic methods are foundational to metabolomics, providing the means to separate, identify, and quantify small molecules from complex biological samples. In the context of Symbiodinium research, these techniques are crucial for profiling the organism's metabolic output, which includes symbioramide.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique in the metabolomic analysis of the cnidarian-dinoflagellate symbiosis. jove.com It is highly valued for its ability to rapidly analyze a broad spectrum of metabolite classes with high selectivity, sensitivity, reproducibility, and accuracy. jove.com The methodology combines the superior separation capability of gas chromatography with the mass analysis and detection power of mass spectrometry.
GC-MS has proven effective for elucidating the metabolic foundation of the symbiosis between coral hosts and their associated microbes, including Symbiodinium (family Symbiodiniaceae). jove.comnih.gov To study the specific metabolites of the symbiont, it is necessary to physically separate the Symbiodinium cells from the host tissues before extraction and analysis. jove.comnih.gov This allows for the independent profiling of the symbiont's metabolome.
A significant challenge in GC-MS analysis is that very few metabolites are naturally volatile. thermofisher.com Therefore, most small molecules, particularly those central to metabolism, must undergo a chemical derivatization process to reduce their polarity and increase their thermal stability and volatility, making them suitable for GC separation. thermofisher.com This typically involves a two-step process of methoximation and silylation. thermofisher.com Once prepared, the sample is introduced into the GC, where compounds are separated based on their physicochemical properties as they travel through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). thermofisher.com This process generates reproducible molecular fragmentation patterns that act as a chemical fingerprint, allowing for confident compound identification by comparing the resulting spectra against established commercial libraries like NIST and Wiley. thermofisher.com
Table 1: Key Attributes of GC-MS in Symbiodinium Metabolomics
| Attribute | Description | Citation |
|---|---|---|
| High Separation Power | The gas chromatograph provides excellent separation of complex mixtures of metabolites. | thermofisher.com |
| High Sensitivity & Selectivity | The mass spectrometer can detect and selectively measure compounds at very low concentrations. | jove.com |
| Reproducibility | The technique offers high reproducibility and accuracy, which is crucial for comparative studies. | jove.com |
| Compound Identification | Electron ionization produces stable and reproducible fragmentation patterns, enabling rapid identification via spectral libraries. | thermofisher.com |
| Broad Applicability | After derivatization, GC-MS can analyze a wide range of metabolite classes, including acids, alcohols, and sugars. | thermofisher.com |
Research efforts have led to the development of robust, step-by-step protocols for the separation of the coral host and algal symbiont, followed by metabolite extraction specifically for GC-MS analysis. jove.comjove.com These methods provide key information about the metabolism of and interactions between the two symbiotic partners that cannot be obtained from analyzing the whole organism (holobiont) alone. jove.com
Raman spectroscopy is an emerging analytical technique with significant potential in biological research, including the study of microalgae like Symbiodinium. nih.gov It is a non-destructive, label-free optical technique that provides detailed information about the chemical composition of a sample by measuring the inelastic scattering of laser light. frontiersin.org This method can identify chemical bonds and molecular structures, making it a powerful tool for detecting specific biomolecules within intact cells in their natural state. nih.govfrontiersin.org
The key advantages of Raman spectroscopy in a biological context are that it requires minimal to no sample preparation and is not hindered by the presence of water, which is a major component of cells. frontiersin.org In microalgal research, the technique has been used to study valuable biomolecules such as lipids and carotenoids. nih.gov Given that many dinoflagellates, including Symbiodinium, are pigmented with carotenoids, which produce strong resonance Raman signals, this technique is particularly well-suited for their study. frontiersin.org
Challenges in applying Raman spectroscopy to phytoplankton include the complexity of their spectra due to a highly multicomponent biomolecular composition and interference from pigment fluorescence when using visible light lasers. acs.org However, the use of near-infrared (NIR) excitation can successfully mitigate the fluorescence issue, allowing for the acquisition of clear and reproducible spectra. acs.org Combining Raman spectroscopy with multivariate statistical methods can help decipher the complex spectra and identify broader trends. acs.org Confocal Raman microscopy (CRM), a variant of the technique, offers high spatial resolution, enabling the imaging and analysis of the distribution of specific biomolecules within different cellular compartments, such as the nucleus and cytoplasm. frontiersin.org
For Symbiodinium research, Raman spectroscopy could be applied to:
Identify and map the distribution of this compound or its precursors within the cell.
Monitor changes in the cellular composition in response to environmental stress.
Detect and identify organic osmotic solutes that help the cell maintain osmotic balance. frontiersin.org
In Silico Approaches in this compound Research
In silico, or computational, approaches are indispensable in modern drug discovery and natural product research. These methods use computer simulations to predict the properties and interactions of molecules, thereby guiding experimental work and accelerating the research process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. medcraveonline.comjocpr.com The fundamental principle of QSAR is that the structure of a chemical inherently contains the information that defines its activities. medcraveonline.com These models take the form of an equation:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The process of developing a QSAR model involves several critical steps:
Data Set Assembly: A collection of chemical compounds with known, experimentally measured biological activities is gathered. mdpi.com
Descriptor Calculation: For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. jocpr.comnih.gov
Data Splitting: The full dataset is divided into a training set and a test set. The training set is used to build the model, while the test set, which the model has not seen before, is used to evaluate its predictive power. mdpi.com
Model Development and Validation: Statistical methods or machine learning algorithms are used to find the best correlation between the molecular descriptors (predictor variables) and the biological activity (response variable) for the training set. wikipedia.orgmdpi.com The resulting model's quality and robustness are then rigorously validated using the test set and other statistical metrics. nih.gov
In the context of this compound research, QSAR could be a valuable tool for predicting the biological activities of novel, untested analogues of this compound before they are synthesized. medcraveonline.com By building a model based on this compound and related compounds with known activities, researchers could computationally screen virtual libraries of similar structures to prioritize the synthesis of those with the highest predicted potency or most desirable properties. jocpr.com This rational, computer-aided approach can significantly reduce the time and cost associated with discovering new lead compounds. jocpr.com
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). frontiersin.orgnih.gov Since the early 1980s, it has become one of the most common methods in structure-based drug design. nih.gov The primary goal of molecular docking is to model the interaction between a small molecule and a protein at the atomic level, which helps in understanding the underlying biochemical processes. nih.gov
The docking process involves two main components:
Search Algorithm: This generates a large number of possible binding poses of the ligand within the active site of the receptor. nih.gov Modern docking programs often treat the ligand as flexible and, in some cases, allow for flexibility in the receptor as well. frontiersin.org
Scoring Function: This evaluates each generated pose and assigns a score that estimates the binding affinity. The poses are then ranked, with the top-ranked pose representing the most likely binding mode. nih.gov
For more accurate and dependable results, molecular docking is often followed by molecular dynamics (MD) simulations. mdpi.com MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a more accurate treatment of intermolecular forces, solvent effects, and temperature. mdpi.com This helps to confirm the stability of the binding poses identified by docking. mdpi.comf1000research.com
In this compound research, molecular docking and MD simulations would be used to:
Identify potential protein targets for this compound by screening it against known protein structures.
Analyze the specific amino acid residues involved in the binding interaction.
Predict the binding energy and affinity of this compound to its target.
Guide the design of this compound analogues with improved binding affinity and selectivity. nih.gov
Systems Biology Perspectives on this compound Pathways
Systems biology is an integrative discipline that aims to understand the complex interactions between the components of a biological system and how these interactions give rise to the function and behavior of that system. researchgate.netnih.gov Instead of focusing on a single component, it integrates data from multiple 'omics' levels—genomics, transcriptomics, proteomics, and metabolomics—to construct and analyze comprehensive models of biological networks and pathways. researchgate.netfrontiersin.org
A systems biology approach to studying this compound would move beyond the compound itself to investigate its role within the entire Symbiodinium cell and its symbiotic relationship with the host. This involves mapping the results from high-throughput studies onto interactive metabolic pathways to see how different parts of the system are connected and how they change in response to various conditions. nih.gov
A key challenge in pathway analysis is to move beyond simple statistical enrichment and consider the topology of the pathway—the position and interactions of the components. nih.gov For example, a change in a gene or protein at the beginning of a signaling cascade may have a much larger impact than a change in a component downstream. nih.gov Systems biology methods attempt to incorporate this type of information to provide a more biologically meaningful analysis. nih.gov
By applying a systems biology framework, researchers could aim to:
Elucidate the complete biosynthetic pathway of this compound, identifying the genes and enzymes responsible for its production.
Understand how the production of this compound is regulated in response to environmental cues or signals from the host.
Integrate metabolomic data (including this compound levels) with transcriptomic and proteomic data to build a comprehensive model of the Symbiodinium-host symbiosis.
This holistic approach is crucial for translating molecular-level data into a deeper understanding of the underlying biological phenomena governing the synthesis and function of this compound. nih.gov
Pathway Level Analysis of Biological Responses
Pathway analysis is a powerful bioinformatic approach used to interpret large-scale '-omics' data (e.g., transcriptomics, proteomics) by mapping identified genes or proteins to known biological pathways. This method helps to elucidate the broader biological context of cellular responses to a specific stimulus, such as exposure to a bioactive compound. Instead of focusing on individual molecular changes, pathway analysis identifies entire signaling or metabolic pathways that are significantly impacted.
Key approaches in pathway analysis include:
Over-Representation Analysis (ORA): This method determines whether a known biological pathway is represented more than would be expected by chance within a list of differentially expressed genes or proteins. ctdbase.orgnih.gov It uses statistical tests, such as Fisher's exact test, to calculate a p-value for the enrichment of pathways. ctdbase.org
Gene Set Enrichment Analysis (GSEA): GSEA is a more advanced method that does not rely on a pre-selected list of significantly changed genes. ctdbase.orgnih.gov Instead, it evaluates the distribution of genes from a specific pathway across a ranked list of all genes, determining if the pathway's genes are disproportionately found at the top (up-regulated) or bottom (down-regulated) of the list. ctdbase.org
In the context of this compound, which is a ceramide-like molecule, pathway analysis holds significant potential for unraveling its precise mechanism of action. nih.gov Ceramides (B1148491) are critical components of the sphingosine (B13886) rheostat pathway, which regulates fundamental cellular processes like apoptosis and cell signaling. nih.gov While direct pathway analysis studies focusing solely on this compound are not extensively documented, the application of these techniques to the broader host-symbiont system where this compound is produced offers valuable insights. leibniz-zmt.de By analyzing the transcriptomic or proteomic changes in a host organism (like a coral or sea anemone) in the presence of Symbiodinium, researchers can use pathway analysis to predict which cellular signaling cascades are modulated by symbiosis-related molecules, including this compound. Such analyses could pinpoint its role in immune response, metabolic exchange, or cellular stress responses within the symbiotic relationship.
Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics)
A single omics dataset provides only a snapshot of one level of biological regulation. nih.gov To achieve a holistic understanding of a compound's role, researchers are increasingly turning to multi-omics data integration, which combines information from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of a biological system. nih.govnih.govnih.gov This integrated approach is particularly valuable for studying natural products like this compound, connecting the genetic blueprint for its synthesis to its ultimate functional impact.
Genomics and Transcriptomics: The genomes and transcriptomes of several dinoflagellates, including Symbiodinium minutum, have been sequenced. wikidata.orgciteab.com This data is fundamental for identifying the genes and gene clusters responsible for producing secondary metabolites. Genomic surveys have successfully identified numerous polyketide synthase (PKS) genes in Symbiodinium, which are believed to be involved in the biosynthesis of compounds like this compound. wikidata.orgciteab.com Transcriptomic analysis (measuring mRNA expression) can then reveal the conditions under which these biosynthetic genes are activated, linking environmental cues to the production of the compound. leibniz-zmt.de
Proteomics: Proteomics, the large-scale study of proteins, provides a direct view of the functional machinery of the cell. In the context of the symbiosis where this compound is produced, proteomic analyses have been used to examine the host's response. hznu.edu.cn By identifying changes in protein expression in the host when colonized by Symbiodinium, researchers can infer the functional consequences of the symbiotic relationship. hznu.edu.cn This can reveal which host proteins interact with or are modulated by symbiont-derived molecules like this compound.
Metabolomics: Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a cell or organism and is the most direct way to study compounds like this compound. nih.gov LC-MS (Liquid Chromatography-Mass Spectrometry)-based metabolomic profiling has been essential for the discovery and characterization of this compound and other bioactive molecules from natural sources like dinoflagellates and sponges. nih.gov It allows for the identification and quantification of the compound itself, as well as other related metabolites, providing a clear picture of the chemical phenotype.
By integrating these multi-omics datasets, researchers can construct a complete picture of this compound's biology. For instance, genomics can identify the PKS gene responsible for its synthesis, transcriptomics can show when that gene is expressed, proteomics can reveal the host proteins affected by its presence, and metabolomics can confirm the production of this compound and measure its concentration. This powerful, systems-level approach bridges the gap from genotype to phenotype, offering unparalleled insight into the complex role of this compound in its native biological context. nih.gov
Future Directions and Translational Potential in Basic Research
Exploration of Novel Symbioramide Analogues and Derivatives with Enhanced Bioactivity
The quest for novel therapeutic agents has led researchers to explore the synthesis of analogues and derivatives of naturally occurring compounds like this compound. nih.govresearchgate.net The rationale behind this approach is to potentially enhance the bioactivity, selectivity, and pharmacokinetic properties of the parent molecule. researchgate.netmdpi.com
A study focused on the total synthesis of this compound and its diastereomer, along with their corresponding (Z)-isomers, provided valuable insights into their structure-activity relationships. nih.gov The antileukemic activities of these derivatives were evaluated against HL-60 and L-1210 cells. While none of the derivatives showed activity against HL-60 cells, they all exhibited moderate antileukemic activity against L-1210 cells. nih.gov Interestingly, the (2'S)-isomer of the acid part, an unnatural configuration, demonstrated the most potent activity against L-1210 cells, suggesting that structural modifications can indeed lead to enhanced biological effects. nih.gov
Another synthetic approach reported a concise and enantioselective total synthesis of this compound, which also enabled the efficient preparation of seven of its structural isomers. researchgate.net This flexibility in synthesis is crucial for creating a diverse library of analogues for biological screening. researchgate.net The development of such synthetic strategies allows for the systematic modification of different parts of the this compound molecule, which can help identify the key structural features required for its biological activity. researchgate.netslideshare.netresearchgate.net
Furthermore, the synthesis of other sphingolipid derivatives has demonstrated that modifications, such as the introduction of different acyl chains or alterations in the sphingoid base, can significantly impact their biological activities. acs.org These findings from related compounds provide a strong basis for the rational design of novel this compound analogues with potentially improved therapeutic profiles. acs.org
Uncovering Additional Molecular Targets and Intracellular Pathways
The initial discovery of this compound identified it as an activator of sarcoplasmic reticulum (SR) Ca2+-ATPase. clockss.orgresearchgate.net However, the full spectrum of its molecular interactions and the downstream signaling pathways it modulates remain largely unexplored. Elucidating these mechanisms is critical for a comprehensive understanding of its biological functions and for identifying new therapeutic applications.
The structural similarity of this compound to other ceramides (B1148491) and sphingolipids suggests that it may interact with a variety of cellular targets. google.comgoogle.com Sphingolipids are known to be involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. google.com They can act as second messengers and modulate the activity of protein kinases, phosphatases, and ion transporters. google.com Therefore, it is plausible that this compound could influence these pathways as well. For instance, some sphingolipids are known to trigger the release of cytochrome c from mitochondria, a key event in apoptosis. google.com
Future research could employ a range of modern molecular biology techniques to identify new targets. These could include proteomic approaches to identify binding partners, and transcriptomic and metabolomic analyses to map the global cellular changes induced by this compound treatment. Investigating its effects on key signaling pathways, such as the MAP kinase and Jun kinase pathways, which are known to be influenced by other sphingolipids, would also be a valuable line of inquiry. google.com
Advancements in this compound Biosynthetic Pathway Engineering
The production of complex natural products like this compound in large quantities is often a significant challenge. Biosynthetic pathway engineering in heterologous hosts offers a promising solution to this problem. biorxiv.orgmdpi.comfrontiersin.org This approach involves identifying the genes responsible for the biosynthesis of the compound and expressing them in a host organism, such as E. coli or yeast, that is more amenable to large-scale fermentation. biorxiv.orgnih.gov
While the specific gene cluster for this compound biosynthesis has not yet been fully characterized, research into the biosynthesis of other complex molecules provides a roadmap for how this could be achieved. nih.govsecondarymetabolites.org The first step would be to identify the genes encoding the enzymes responsible for assembling the this compound molecule from its precursors. This would likely involve a combination of genomic and transcriptomic analyses of the producing organism, Symbiodinium sp. nih.gov
Once the biosynthetic genes are identified, they can be cloned and introduced into a suitable host. nih.gov The expression of these genes can then be optimized to maximize the yield of the desired product. nih.govmdpi.com This may involve strategies such as codon optimization, promoter engineering, and metabolic engineering of the host to increase the supply of precursors. nih.govmdpi.com The successful engineering of a biosynthetic pathway for this compound would not only provide a sustainable source of the compound for further research and development but could also facilitate the production of novel analogues through the introduction of modified biosynthetic enzymes. mdpi.com
Broadening the Scope of Preclinical Efficacy Studies in Diverse Disease Models
To date, the preclinical evaluation of this compound has been relatively limited. While initial studies have demonstrated its potential as a Ca2+-ATPase activator and its moderate antileukemic activity, a broader range of preclinical studies is needed to fully assess its therapeutic potential. nih.govclockss.orgresearchgate.net
Given its structural similarity to other bioactive sphingolipids, this compound could be a candidate for a variety of other diseases. google.com For example, sphingolipids have been implicated in inflammatory conditions, psoriasis, and inflammatory bowel disease. google.com Therefore, evaluating the efficacy of this compound in animal models of these diseases would be a logical next step.
Furthermore, the role of Ca2+-ATPase in various cellular processes suggests that this compound could have applications in a wider range of disorders. Dysregulation of calcium signaling is a hallmark of many diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. mdpi.com Therefore, preclinical studies in relevant animal models of these conditions could uncover new therapeutic uses for this compound.
The availability of a scalable synthetic route for this compound and its analogues will be crucial for conducting these extensive preclinical studies. researchgate.netresearchgate.net These studies should aim to establish a clear relationship between the administered dose, the resulting plasma and tissue concentrations, and the observed therapeutic effect.
Synergistic Research in Host-Symbiont Metabolic Interactions
This compound is a product of the metabolic interaction between the dinoflagellate Symbiodinium and its host. mdpi.comnih.gov Understanding the intricate metabolic relationship between these two organisms is not only fascinating from a biological perspective but could also provide valuable insights for the production and application of this compound. nih.govnsf.gov
The host organism provides the symbiont with essential nutrients, such as nitrogen and carbon, which the symbiont then utilizes for its own metabolic processes, including the synthesis of secondary metabolites like this compound. nih.govfrontiersin.org The host may also play a role in regulating the production of these metabolites. nih.gov
Research into the metabolic exchange between host and symbiont can reveal the specific precursors and cofactors required for this compound biosynthesis. mdpi.comnih.gov This knowledge could be used to optimize the culture conditions for Symbiodinium to enhance the production of this compound. Furthermore, understanding the signals that trigger the production of this compound in the symbiont could lead to new strategies for inducing its synthesis. frontiersin.org
Q & A
Q. What are the established synthetic pathways for Symbioramide, and how do experimental design choices impact yield and enantiomeric purity?
this compound is synthesized via a multi-step asymmetric route starting from L-threonine. A key intermediate, (-)-19, is generated through stereoselective transformations, followed by additional steps to achieve the final product (+)-symbioramide (20) . Methodological considerations include:
- Catalyst selection : Organocatalysts or chiral auxiliaries influence enantioselectivity.
- Reaction optimization : Temperature, solvent polarity, and reaction time must be systematically varied to maximize yield (e.g., HPLC monitoring for intermediate purity) .
- Purification protocols : Column chromatography or crystallization steps are critical for isolating enantiomerically pure samples .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?
- NMR spectroscopy : - and -NMR confirm backbone structure, while NOESY/ROESY experiments resolve stereochemistry .
- Chiral HPLC : Quantifies enantiomeric excess (ee) and monitors racemization risks during synthesis .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .
- X-ray crystallography (if applicable): Provides definitive stereochemical assignment for crystalline derivatives .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC values .
- Control groups : Include vehicle controls and reference compounds (e.g., known agonists/antagonists) to contextualize activity .
- Replicate experiments : Triplicate measurements minimize variability; statistical analysis (e.g., ANOVA) confirms significance .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported bioactivity across different cell lines or model organisms?
Contradictions may arise from:
- Cell-specific metabolism : Profile metabolic enzymes (e.g., cytochrome P450) in each model system via qPCR or proteomics .
- Off-target effects : Employ RNA-seq or CRISPR-Cas9 screens to identify unintended pathways affected by this compound .
- Data normalization : Use housekeeping genes/proteins validated for each model to avoid bias in activity quantification .
Q. How can researchers optimize this compound’s synthetic route for scalability while maintaining stereochemical fidelity?
- Flow chemistry : Continuous flow systems improve reaction consistency and reduce purification steps .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Green chemistry principles : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What methodologies are recommended for studying this compound’s mechanism of action at the molecular level?
- Surface plasmon resonance (SPR) : Quantifies binding affinity () between this compound and putative targets .
- Cryo-EM/X-ray crystallography : Resolves 3D structures of this compound-target complexes to identify interaction hotspots .
- Metabolomics : LC-MS-based profiling reveals downstream metabolic perturbations induced by this compound .
Q. How should conflicting data on this compound’s stability under physiological conditions be addressed?
- Accelerated stability studies : Expose this compound to pH gradients (1–13), elevated temperatures, and oxidative/reductive conditions to identify degradation pathways .
- Pharmacokinetic modeling : Integrate in vitro half-life data with in vivo plasma concentration-time profiles to predict stability in biological systems .
Methodological Best Practices
Q. What statistical approaches are essential for analyzing this compound’s dose-dependent effects in preclinical studies?
- Non-linear regression : Fits dose-response data to sigmoidal models (e.g., Hill equation) .
- Bootstrap resampling : Estimates confidence intervals for IC/EC values when sample sizes are limited .
- Multivariate analysis : PCA or PLS-DA identifies covariates (e.g., cell density, serum batch) influencing activity .
Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols from literature?
- Detailed Supplementary Materials : Cross-check experimental sections for omitted details (e.g., stirring speed, cooling rates) .
- Independent validation : Reproduce key steps (e.g., chiral resolution) in separate labs with distinct equipment .
- Open-data practices : Share raw NMR/MS files via repositories like Zenodo for peer validation .
Tables
Table 1. Key Analytical Parameters for this compound Characterization
| Technique | Critical Parameters | Relevance to this compound | Reference |
|---|---|---|---|
| Chiral HPLC | Column type (e.g., Chiralpak IA), mobile phase pH | Enantiomeric purity assessment | |
| -NMR | Solvent (CDCl vs. DMSO-d), temperature | Detection of rotamers/impurities | |
| HRMS | Ionization mode (ESI vs. APCI), resolution | Molecular formula confirmation |
Table 2. Common Pitfalls in this compound Bioactivity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
